GNE-7915 tosylate is a selective and potent inhibitor of leucine-rich repeat kinase 2, known for its ability to penetrate the blood-brain barrier. With a reported inhibitory concentration (IC50) of 9 nM, it has garnered attention in the context of neurodegenerative diseases, particularly Parkinson's disease. The compound is characterized by its unique molecular structure, which includes a complex arrangement of functional groups that enhance its selectivity and potency against the target kinase.
GNE-7915 tosylate is classified as a small molecule inhibitor specifically targeting leucine-rich repeat kinase 2. The compound is synthesized for research purposes and is not intended for human use. Its development stems from ongoing research into therapeutic agents that can effectively modulate LRRK2 activity, a kinase implicated in various neurodegenerative disorders.
The synthesis of GNE-7915 tosylate involves several steps that leverage structure-based drug design principles. The process typically includes:
GNE-7915 tosylate has a complex molecular formula of and a molecular weight of 615.60 g/mol. The InChI key for this compound is VYAOJDYMEMFZKS-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.
GNE-7915 tosylate primarily functions through competitive inhibition of leucine-rich repeat kinase 2. The mechanism involves binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation of downstream substrates involved in neuronal signaling pathways.
The mechanism by which GNE-7915 exerts its pharmacological effects involves several key processes:
GNE-7915 tosylate has significant scientific applications primarily in pharmacological research aimed at understanding and treating neurodegenerative diseases:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3